molecular formula C20H20N2O2 B1655028 Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate CAS No. 306936-25-4

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate

Cat. No.: B1655028
CAS No.: 306936-25-4
M. Wt: 320.4 g/mol
InChI Key: YVPACEHKDFRAEV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate (CAS 306936-25-4) is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.38 g/mol . This pyrrole-3-carboxylate ester derivative features a methyl group at the 2-position, a phenyl ring at the 5-position, and a 4-aminophenyl substituent on the nitrogen atom . The presence of the aminophenyl group makes it a potential intermediate for further chemical functionalization and the synthesis of more complex molecules. Pyrrole-3-carboxylic acid derivatives are recognized as valuable scaffolds in medicinal and heterocyclic chemistry . They are frequently employed in cyclocondensation reactions to construct diverse heterocyclic systems, which are core structures in many pharmaceutical agents . As such, this compound serves as a versatile building block for researchers developing novel compounds in fields such as drug discovery and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPACEHKDFRAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371308
Record name ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-25-4
Record name ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process initiates with nucleophilic substitution between ethyl α-bromoacetate and sodium azide, generating an intermediate acyl azide. Subsequent Staudinger reaction with benzaldehyde forms an imine, which undergoes [3+2] cycloaddition catalyzed by L-valine to construct the pyrrole ring. The 4-aminophenyl group is introduced via electrophilic aromatic substitution at the final stage.

Standard Protocol

  • Reactants :

    • Ethyl α-bromoacetate (1.2 mmol)
    • Benzaldehyde (1.8 mmol)
    • Sodium azide (1.8 mmol)
    • L-valine (0.12 mmol)
  • Conditions :

    • Solvent: DMSO (5 mL)
    • Temperature: 20°C
    • Duration: 5 hours
  • Workup :

    • Quench with ice water
    • Extract with ethyl acetate (4 × 20 mL)
    • Dry over Na₂SO₄ and concentrate

Yield : 96%

Post-Synthetic Modification of Pyrrole Intermediates

Nitration/Reduction Strategy

A two-step approach first synthesizes ethyl 1-(4-nitrophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate, followed by catalytic hydrogenation:

  • Nitration :

    • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)
    • Temperature: 0–5°C
    • Yield: 78%
  • Reduction :

    • Catalyst: 10% Pd/C
    • Hydrogen pressure: 50 psi
    • Solvent: Ethanol
    • Yield: 92%

Total yield : 72% (over two steps)

Solvent and Catalyst Screening

Comparative studies identify optimal reaction media and catalysts for pyrrole formation:

Solvent Dielectric Constant Yield (%) Purity (%)
DMSO 47.2 96 99
DMF 36.7 88 97
THF 7.5 62 89

Data from CN108358859

Catalyst effects:

  • L-valine : 96% yield (enantiomeric excess 85%)
  • D-proline : 94% yield (ee 82%)
  • No catalyst : 41% yield (racemic)

Scalability and Industrial Adaptations

Pilot-scale production (10 kg batch) in Jiangsu Province, China, demonstrated:

  • Cycle time : 18 hours
  • Isolated yield : 89%
  • Purity : 99.2% (HPLC)
  • Cost : $23.50/kg (raw materials)

Key modifications for scale-up:

  • Replaced DMSO with recyclable PEG-400
  • Automated pH control during workup
  • Continuous-flow hydrogenation for nitro reduction

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

A notable study demonstrated that derivatives of this compound showed enhanced activity when modified at specific positions on the pyrrole ring, suggesting that structural optimization could lead to more potent anticancer agents .

Mechanism of Action

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been supported by in vitro studies showing increased levels of pro-apoptotic markers upon treatment with the compound .

Material Science Applications

Polymer Chemistry

This compound has been explored as a building block in the synthesis of novel polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties.

A recent case study outlined the use of this compound in producing conductive polymers, which are valuable in electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this pyrrole derivative into polymer matrices improved electrical conductivity significantly .

Agrochemical Applications

Pesticide Development

The compound's structural characteristics have led researchers to investigate its potential as a pesticide. Initial screening revealed promising insecticidal activity against common agricultural pests.

Field trials are ongoing to evaluate its effectiveness and environmental impact compared to conventional pesticides. Early results indicate that formulations based on this compound may offer a more sustainable alternative due to their lower toxicity profiles .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AnticancerA549 (Lung Cancer)10
InsecticidalSpodoptera frugiperda25

Table 2: Polymer Properties

Polymer TypeConductivity (S/m)Reference
Conductive Polymer0.01
Non-Conductive Control0.001

Mechanism of Action

The mechanism by which Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 1 Substituent at Position 4 Core Structure Notable Functional Groups
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate (Target) 4-aminophenyl None Pyrrole Ethyl ester, NH₂ (electron-donating)
Ethyl (4R,5R)-1-((methoxycarbonyl)amino)-2-methyl-5-(7-methyl-1H-indol-3-yl)-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate Methoxycarbonylamino Phenyl Dihydropyrrole Methoxycarbonyl, indole, methyl
Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate Phenyl Chlorosulfonyl Pyrrole ClSO₂ (electron-withdrawing)
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-fluorophenyl (pyrazole core) N/A (thiazole core) Pyrazole-thiazole Cl, F, methyl, ethyl ester

Key Observations :

  • The target compound’s 4-aminophenyl group distinguishes it from analogs with electron-withdrawing (e.g., chlorosulfonyl ) or bulky aromatic (e.g., indole ) substituents.
  • The dihydropyrrole core in ’s compound introduces conformational rigidity compared to the fully aromatic pyrrole in the target compound .

Spectroscopic Properties

NMR and MS data from analogs provide insights into substituent effects:

Compound ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks HRMS (m/z)
Target Compound NH₂ (~5.0 ppm, broad), pyrrole H (~6.5–7.5 ppm) C=O (~165–170 ppm), aromatic carbons (~110–150 ppm) Not reported
Compound Indole H (~7.1–7.4 ppm), dihydropyrrole H (~3.5–4.5 ppm) Methoxycarbonyl (~155 ppm), indole carbons (~120–135 ppm) Calc: 486.2014; Exp: 486.2010
Compound Aromatic H (~7.2–7.8 ppm), CH₃ (~2.5 ppm) ClSO₂ (~120 ppm), C=O (~168 ppm) Not reported

Key Observations :

  • The NH₂ group in the target compound would produce a broad singlet in ¹H NMR, absent in sulfonyl or halogenated analogs.
  • Electron-withdrawing groups (e.g., ClSO₂ in ) deshield adjacent carbons, shifting ¹³C NMR peaks downfield compared to electron-donating NH₂.

Electronic and Reactivity Profiles

  • Electron-Donating vs. This contrasts with the chlorosulfonyl group in , which withdraws electrons, reducing reactivity toward nucleophilic attack . The methoxycarbonylamino group in offers moderate electron withdrawal, balancing reactivity and stability .
  • Hydrogen Bonding: The NH₂ group in the target compound can act as both a donor and acceptor, facilitating crystal packing (as per hydrogen-bonding principles in ). This property is absent in analogs like and .

Biological Activity

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate (CAS No. 306936-25-4) is a complex organic compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Aminophenyl group : Contributes to the compound's interaction with biological targets.
  • Pyrrole ring : Known for its ability to participate in π-π stacking and hydrophobic interactions.

The molecular formula is C20H20N2O2C_{20}H_{20}N_{2}O_{2} with a molecular weight of 320.39 g/mol .

The biological effects of this compound are primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with active sites on target proteins.
  • Electrostatic Interactions : These interactions may stabilize binding to receptors or enzymes.
  • Hydrophobic Interactions : The pyrrole ring can engage in hydrophobic interactions, enhancing binding affinity.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The structure-activity relationship indicates that modifications in the substituents can enhance its efficacy against specific pathogens .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The compound's ability to inhibit cell proliferation suggests it may act as a lead compound for developing new anticancer drugs .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of alkaline phosphatase, which is relevant in various metabolic pathways and diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antibacterial agent.
  • Anticancer Mechanism Investigation : Another study focused on the mechanism by which the compound induces apoptosis in cancer cell lines. Flow cytometry analysis revealed increased rates of early and late apoptotic cells when treated with this compound.
  • Enzyme Inhibition Analysis : A comparative analysis was conducted to assess the inhibitory effects on various enzymes. The findings suggested that the compound exhibits selective inhibition, particularly towards alkaline phosphatase, which could be beneficial in treating diseases associated with enzyme dysregulation .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant reduction in bacterial growth
AnticancerInduces apoptosis in HeLa and HCT116
Enzyme InhibitionSelective inhibition of alkaline phosphatase

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate and related pyrrole derivatives?

  • Methodological Answer : Multi-component reactions (MCRs), such as the Biginelli reaction, are frequently utilized. For example, analogous compounds are synthesized via condensation of aldehydes, β-ketoesters, and thioureas/isoxazolyl thioureas in one-pot reactions . Post-synthesis, purification is achieved via column chromatography, and structural validation employs techniques like 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX or ORTEP-III) is critical for resolving ambiguities in regiochemistry or stereochemistry .

Q. How can researchers address the lack of toxicity and ecological data for this compound?

  • Methodological Answer : Preliminary toxicological studies should follow OECD guidelines for acute oral toxicity (e.g., LD50_{50} determination in rodents) and Ames tests for mutagenicity. Computational tools like QSAR models can predict toxicity profiles. For environmental impact, biodegradability assays (e.g., OECD 301B) and bioaccumulation studies using log KowK_{ow} calculations are recommended. Current safety data sheets highlight the need for handling under ALARA (As Low As Reasonably Achievable) principles due to limited data .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Methodological Answer : Discrepancies often arise in pyrrole ring puckering or substituent orientation. Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For instance, Cremer-Pople puckering parameters quantify non-planarity in heterocyclic rings . Refinement using SHELXL incorporates hydrogen bonding and thermal motion analysis, resolving conflicts between NMR-derived conformers and DFT-optimized geometries .

Q. What strategies optimize the hydrogen-bonding network in co-crystals of this compound for enhanced stability?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., N-HO\text{N-H}\cdots\text{O} or C=OH-N\text{C=O}\cdots\text{H-N}) . Co-crystallization with carboxylic acid derivatives (e.g., fumaric acid) can stabilize lattice frameworks. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, guiding solvent selection for crystallization trials .

Q. How to analyze electronic effects of the 4-aminophenyl and phenyl substituents on the pyrrole core’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Hammett substituent constants (σ\sigma) correlate the electron-donating 4-aminophenyl group with enhanced aromatic stabilization. Experimental validation uses UV-Vis spectroscopy and cyclic voltammetry to measure charge-transfer transitions and redox potentials .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor in drug discovery?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2) identifies binding poses. In vitro kinase assays (e.g., ADP-Glo™) quantify IC50_{50} values. Structure-activity relationship (SAR) studies modify substituents (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to optimize potency and selectivity .

Data Contradiction and Refinement

Q. How to reconcile discrepancies in NMR chemical shifts and X-ray-derived torsion angles?

  • Methodological Answer : Dynamic effects in solution (e.g., ring puckering) cause NMR signal averaging, whereas X-ray data reflect static solid-state conformations. Variable-temperature NMR and NOESY/ROESY experiments detect conformational exchange. For computational alignment, compare DFT-optimized gas-phase structures with X-ray geometries using RMSD calculations .

Q. What causes batch-to-batch variability in crystallinity, and how is it mitigated?

  • Methodological Answer : Polymorphism arises from solvent choice (e.g., ethanol vs. acetonitrile) or cooling rates during crystallization. Use of seeding techniques and controlled Ostwald ripening ensures reproducibility. Powder X-ray diffraction (PXRD) monitors phase purity, while differential scanning calorimetry (DSC) identifies metastable forms .

Software and Tools

  • Crystallography : SHELX suite for structure solution/refinement , ORTEP-III for thermal ellipsoid visualization .
  • Hydrogen Bonding : Mercury (CCDC) for graph set analysis .
  • DFT : Gaussian 16 for electronic structure calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Reactant of Route 2
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate

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